Lipophilicity (LogP) Tuning: Ethyl Ester Offers an Optimal Balance Between the More Polar Methyl and More Lipophilic Isobutyl Analogs
The lipophilicity of 4-chloro-3,5-dinitrobenzoate esters is highly dependent on the ester alkyl chain length. The ethyl ester (target compound) has a calculated LogP of 2.33, placing it at an intermediate point between the more polar methyl ester (LogP = 2.99) and the highly lipophilic isobutyl ester (LogP = 3.71) . This position on the lipophilicity spectrum is significant for optimizing membrane permeability and aqueous solubility, making the ethyl ester a strategic choice for balancing bioavailability and formulation characteristics in both drug discovery and agrochemical research.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.33 |
| Comparator Or Baseline | Methyl 4-chloro-3,5-dinitrobenzoate (LogP = 2.99); Isobutyl 4-chloro-3,5-dinitrobenzoate (LogP = 3.71) |
| Quantified Difference | ΔLogP = -0.66 (vs. methyl ester); ΔLogP = -1.38 (vs. isobutyl ester) |
| Conditions | Computational prediction data from vendor technical datasheets. |
Why This Matters
LogP is a critical parameter for predicting membrane permeability and solubility; the ethyl ester's intermediate LogP provides a tunable property profile distinct from its closest analogs, allowing researchers to select the optimal ester for their specific biological or formulation context.
